

# Physical and chemical properties of 4-Bromo-2-iodo-1-nitrobenzene

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## Compound of Interest

Compound Name: 4-Bromo-2-iodo-1-nitrobenzene

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## An In-Depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

### Authored by: A Senior Application Scientist Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated nitroaromatics hold a position of particular importance due to their versatile reactivity and utility as precursors to a multitude of functional groups. This guide provides a comprehensive technical overview of **4-Bromo-2-iodo-1-nitrobenzene**, a trifunctionalized benzene derivative that offers a unique combination of reactive sites.

This document moves beyond a simple recitation of facts. It is designed to serve as a practical and insightful resource for laboratory scientists and drug development professionals. By elucidating the fundamental physical and chemical properties, detailing synthetic and reactive pathways, and exploring its applications, we aim to empower researchers to harness the full potential of this valuable chemical intermediate. The causality behind experimental choices is explained, and protocols are presented as self-validating systems, reflecting the rigor required in a research and development setting.

## Core Molecular Characteristics

**4-Bromo-2-iodo-1-nitrobenzene** is a substituted aromatic compound with the chemical formula  $C_6H_3BrINO_2$ .<sup>[1]</sup> Its structure is characterized by a benzene ring functionalized with a bromine atom at the 4-position, an iodine atom at the 2-position, and a nitro group at the 1-position. This specific arrangement of substituents dictates its chemical behavior and renders it a valuable intermediate in multi-step organic synthesis.

## Physicochemical Properties

A thorough understanding of the physical properties of a reagent is the foundation of its effective use in the laboratory. The table below summarizes the key physicochemical data for **4-Bromo-2-iodo-1-nitrobenzene**.

Property	Value	Source(s)
CAS Number	343864-78-8	[1][2]
Molecular Formula	$C_6H_3BrINO_2$	[1][2]
Molecular Weight	327.90 g/mol	[1]
Appearance	White to yellow powder/crystal	
Melting Point	81.0 - 85.0 °C	
Boiling Point	(Predicted)	N/A
Density	(Predicted)	N/A
Solubility	Generally soluble in organic solvents such as chloroform, ethyl acetate, and benzene; limited solubility in water.	[3]

Note: Experimental values for boiling point and density are not readily available in the literature; values are often predicted computationally.

## Spectroscopic Profile

The structural elucidation and confirmation of **4-Bromo-2-iodo-1-nitrobenzene** rely on standard spectroscopic techniques. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the known effects of the functional groups.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the deshielding effects of the halogen atoms.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the iodine and bromine atoms will exhibit shifts influenced by the "heavy atom effect," which can cause a greater upfield shift than expected based on electronegativity alone.<sup>[4]</sup>

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm<sup>-1</sup> and 1350-1300 cm<sup>-1</sup> for asymmetric and symmetric stretching, respectively). Bands associated with C-H stretching of the aromatic ring will appear around 3100-3000 cm<sup>-1</sup>, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm<sup>-1</sup> region. C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) and iodine (<sup>127</sup>I). Fragmentation patterns will likely involve the loss of the nitro group (NO<sub>2</sub>) and halogen atoms.

## Synthesis and Handling

The synthesis of **4-Bromo-2-iodo-1-nitrobenzene** is a multi-step process that requires careful control of reaction conditions. A plausible and commonly employed synthetic strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.

## Synthetic Pathway and Protocol

A logical synthetic route to **4-Bromo-2-iodo-1-nitrobenzene** starts from the commercially available 4-bromo-2-iodoaniline. The amino group is first converted to a diazonium salt, which

is then displaced by a nitro group.

Diagram of Synthetic Pathway:



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Caption: Synthetic pathway for **4-Bromo-2-iodo-1-nitrobenzene**.

Experimental Protocol: Synthesis of **4-Bromo-2-iodo-1-nitrobenzene** from 4-Bromo-2-iodoaniline

This protocol is adapted from analogous procedures for the synthesis of nitroaromatic compounds from anilines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Diazotization:** a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 10 °C with an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution. The temperature must be strictly maintained between 0 and 5 °C throughout the addition to prevent decomposition of the diazonium salt. c. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Nitration (Sandmeyer-type Reaction):** a. In a separate flask, prepare a solution of sodium nitrite (2 equivalents) in water and add copper(I) oxide (catalytic amount). Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from step 1 to the nitrite/copper oxide suspension with vigorous stirring. c. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** a. Pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. b. Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution,

and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude **4-Bromo-2-iodo-1-nitrobenzene** by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Safety, Handling, and Disposal

As with all halogenated nitroaromatic compounds, **4-Bromo-2-iodo-1-nitrobenzene** should be handled with care in a well-ventilated fume hood.[8][9]

GHS Hazard Statements:

- Harmful if swallowed (H302).[9]
- Causes skin irritation (H315).[9]
- Causes serious eye irritation (H319).[9]
- May cause respiratory irritation (H335).

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
- Avoid inhalation of dust and vapors.
- Avoid contact with skin and eyes.
- In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

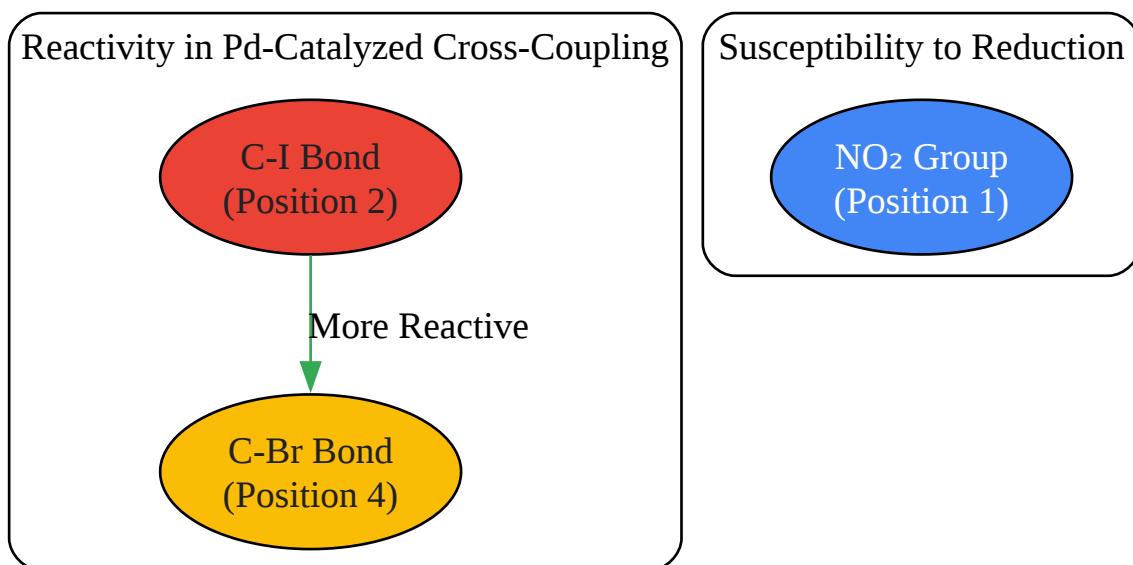
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

## Chemical Reactivity and Synthetic Utility

The synthetic utility of **4-Bromo-2-iodo-1-nitrobenzene** stems from the differential reactivity of its three functional groups. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The nitro group can be readily reduced to an amine, providing a handle for further derivatization.

Diagram of Reactivity Hierarchy:



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Caption: Reactivity hierarchy of functional groups in **4-Bromo-2-iodo-1-nitrobenzene**.

## Selective Cross-Coupling Reactions

The presence of both iodine and bromine atoms on the same aromatic ring allows for sequential, site-selective cross-coupling reactions. The weaker carbon-iodine bond undergoes oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-bromine bond. This enables the introduction of a substituent at the 2-position while leaving the bromine at the 4-position available for a subsequent coupling reaction under more forcing conditions.

### 3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **4-Bromo-2-iodo-1-nitrobenzene** can be selectively coupled with a boronic acid at the 2-position.

#### Exemplary Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura reactions of dihalogenated arenes.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- To a reaction vessel, add **4-Bromo-2-iodo-1-nitrobenzene** (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash, dry, and concentrate the organic phase. Purify the resulting 4-bromo-2-phenyl-1-nitrobenzene by column chromatography.

### 3.1.2. Heck-Mizoroki Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. Similar to the Suzuki coupling, the C-I bond of **4-Bromo-2-iodo-1-nitrobenzene** will react preferentially.

#### Exemplary Protocol: Selective Heck Reaction with Styrene

This protocol is based on general procedures for the Heck reaction.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- In a reaction flask, combine **4-Bromo-2-iodo-1-nitrobenzene** (1 equivalent), styrene (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a

phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents), and a base (e.g., triethylamine, 2 equivalents).

- Add a polar aprotic solvent such as DMF or DMA.
- Degas the mixture and heat under an inert atmosphere to 100-120 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the product, 4-bromo-1-nitro-2-styrylbenzene, via column chromatography.

## Reduction of the Nitro Group

The nitro group of **4-Bromo-2-iodo-1-nitrobenzene** can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. This transformation provides access to 4-bromo-2-iodoaniline, a versatile intermediate for further functionalization, including diazotization and subsequent reactions.

## Applications in Drug Discovery and Development

Halogenated nitroaromatics are pivotal starting materials in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to perform selective, sequential reactions on molecules like **4-Bromo-2-iodo-1-nitrobenzene** is particularly valuable in the construction of complex drug scaffolds.

One notable area of application is in the synthesis of kinase inhibitors. Protein kinases are a major class of drug targets, and many kinase inhibitors feature complex, substituted aromatic cores. The structural motif of **4-Bromo-2-iodo-1-nitrobenzene** provides a template that can be elaborated into such cores.

For instance, analogs of the MEK inhibitor Trametinib feature a di-halogenated aniline core. While the exact commercial synthesis of Trametinib may be proprietary, a plausible synthetic route to a key intermediate could involve a compound structurally related to **4-Bromo-2-iodo-1-nitrobenzene**. The "Trametinib 4-Bromo Analog" suggests the importance of such brominated and iodinated precursors in the development of related compounds for structure-activity relationship (SAR) studies.<sup>[19]</sup> The synthesis of radiolabeled Trametinib for PET imaging also

highlights the utility of halogenated precursors that can be readily converted to their radiolabeled counterparts.[\[20\]](#)

The general strategy would involve an initial cross-coupling reaction at the more reactive iodine position, followed by reduction of the nitro group to an amine. This amine can then participate in further bond-forming reactions to build the final drug molecule, with the bromine atom serving as a handle for a later-stage coupling reaction if needed.

## Conclusion

**4-Bromo-2-iodo-1-nitrobenzene** is a highly versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, combined with the predictable and selective reactivity of its halogen and nitro groups, allows for the efficient construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is essential for any researcher aiming to incorporate this powerful intermediate into their synthetic strategies. As the demand for novel and complex small molecules continues to grow, the utility of well-defined and strategically functionalized building blocks like **4-Bromo-2-iodo-1-nitrobenzene** will undoubtedly continue to expand.

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